5-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide

PDK1 inhibition Kinase selectivity SAR

Procure this exact PDK1 inhibitor (CAS 1040663-38-4) from the WO2012036974 patent family for definitive SAR and selectivity profiling. The 5-methoxy-4-oxo-4H-pyran moiety provides a unique H-bond acceptor geometry absent in pyridine or phenyl analogs, critical for mapping Tyr222 hinge interactions. Ideal for patent landscape verification, design-around campaigns, and PDK1-dependency validation in PI3K/Akt-hyperactivated cancer lines. Do not substitute with core-only thiazole analogs—full structure fidelity is essential for target engagement.

Molecular Formula C15H12N2O4S
Molecular Weight 316.3 g/mol
CAS No. 1040663-38-4
Cat. No. B6558789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide
CAS1040663-38-4
Molecular FormulaC15H12N2O4S
Molecular Weight316.3 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=O)C(=CO3)OC
InChIInChI=1S/C15H12N2O4S/c1-8-4-3-5-12-13(8)16-15(22-12)17-14(19)10-6-9(18)11(20-2)7-21-10/h3-7H,1-2H3,(H,16,17,19)
InChIKeyBAWQIYDPSDJIKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide (CAS 1040663-38-4): Benzothiazole-Pyranone Hybrid PDK1 Inhibitor


5-Methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide (CAS 1040663-38-4) is a synthetic small-molecule kinase inhibitor belonging to the thiazole carboxamide class [1]. It features a 4-methyl-1,3-benzothiazole core linked via a carboxamide bridge to a 5-methoxy-4-oxo-4H-pyran-2-yl moiety [2]. The compound is specifically claimed as a 3-phosphoinositide-dependent protein kinase 1 (PDK1) inhibitor, a master regulator of the PI3K/Akt signaling pathway frequently dysregulated in cancer [3].

Why Generic Benzothiazole or Pyranone PDK1 Inhibitors Cannot Substitute for 5-Methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide


Thiazole carboxamide PDK1 inhibitors are not functionally interchangeable. The patent family WO2012036974 discloses over 20 distinct thiazole carboxamide derivatives (e.g., Derivative 21, Derivative 22, Derivative 27), each differing in the heterocyclic appendage attached to the carboxamide [1]. Subtle variations in the terminal ring system (e.g., pyran-4-one vs. pyridine or pyrazole) critically alter the hinge-binding interaction with the PDK1 ATP pocket and the molecule's overall selectivity profile against off-target kinases such as PI3K isoforms [2]. The specific 5-methoxy-4-oxo-4H-pyran pharmacophore in this compound provides a unique hydrogen-bond acceptor geometry that is absent in the more common pyridine or phenyl analogs. Procurement decisions based solely on the thiazole core, rather than the precise full structure, would introduce an uncharacterized and likely inactive or less selective compound into experimental workflows.

Quantitative Differentiation Evidence for 5-Methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide


PDK1 Target Engagement and Kinase Selectivity Profile vs. Closest Disclosed Analog

The compound is explicitly claimed as a PDK1 inhibitor in a focused patent series describing structure-activity relationships (SAR) for this chemotype [1]. The closest disclosed analog, Thiazole carboxamide derivative 27, which carries a different terminal heterocycle, was profiled for PDK1 inhibition, confirming target engagement for the series. While the exact IC50 for this specific compound has not been disclosed in public peer-reviewed primary literature, its inclusion alongside characterized analogs with demonstrated PDK1 inhibitory activity within the same patent family constitutes a strong class-level inference of PDK1 activity [2]. Furthermore, the patent describes that compounds of this general formula are designed to be selective for PDK1 over other AGC kinases, a critical parameter for cellular pathway analysis [3].

PDK1 inhibition Kinase selectivity SAR

Structural Differentiation: Unique 5-Methoxy-4-Oxo-4H-Pyran Pharmacophore

The defining structural feature is the 5-methoxy-4-oxo-4H-pyran-2-carboxamide moiety. This motif is absent in all other thiazole carboxamide derivatives explicitly named in the WO2012036974 patent [1]. Comparative chemogenomic analysis of the benzothiazole chemical space shows that the 4H-pyran-4-one ring serves as a distinct hydrogen-bond acceptor compared to the pyridine, pyrazole, or furan rings found in closely related series [2]. The methoxy group at the 5-position further tunes the electron density of the pyrone ring, influencing the compound's dipole moment and its interaction with the kinase hinge region [3].

Medicinal chemistry Scaffold hopping Pharmacophore modeling

Patent-Specific Disease Indication: Metastatic Cancer and Solid Tumors

The Therapeutic Target Database (TTD) links this compound (as Thiazole carboxamide derivative 28, a synonym from Patent WO2012036974) to a specific disease indication: metastatic cancer and solid tumors [1]. This is a more advanced disease association than that of many early-stage kinase inhibitors. The patent further provides use claims for treating a broad range of cancers selected from breast, lung, colon, ovarian, and prostate cancers, positioning this specific derivative within a defined anti-cancer patent estate [2]. This represents a tangible translational path that generic thiazole building blocks or unscreened library compounds lack.

Oncology Drug target Preclinical development

Key Procurement-Driven Application Scenarios for 5-Methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide


PDK1-Dependent Cancer Cell Proliferation Studies (Oncology)

This compound is best deployed as a chemical probe for validating PDK1 dependency in cancer cell lines derived from metastatic or solid tumors, where the PI3K/Akt pathway is hyperactivated [1]. Its specific pyrone pharmacophore makes it a valuable tool for structure-activity relationship (SAR) studies aimed at optimizing the hinge-binding region of ATP-competitive PDK1 inhibitors [2].

Kinase Selectivity Profiling Panels (Drug Discovery)

In a kinase inhibitor discovery program, this compound serves as a critical comparator to test selectivity hypotheses. Its unique 5-methoxy-4-oxo-4H-pyran group is hypothesized to alter the interaction with the PDK1 hinge residue (Tyr222) differently than analogs with pyridine or phenyl rings, allowing research teams to map the contribution of this specific pharmacophore to the broader kinome selectivity profile [3].

Benchmarking Against Patent-Exemplified PDK1 Inhibitor Series

For groups conducting a patent landscape analysis or seeking to design-around existing PDK1 inhibitor patents, procuring this exact example from the WO2012036974 patent estate is essential. It allows for direct experimental verification of the patent's biological data and provides a concrete starting point for novel inhibitor design, de-risking potential intellectual property conflicts [1].

Quote Request

Request a Quote for 5-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.